![molecular formula C16H21NO4 B2996046 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid CAS No. 2137073-99-3](/img/structure/B2996046.png)

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

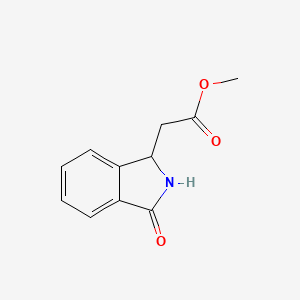

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid is a chemical compound used in scientific research. It is also known as Moclobemide and is a reversible inhibitor of monoamine oxidase A (MAO-A). This compound is used in the treatment of depression and anxiety disorders.

科学的研究の応用

Synthesis and Chemical Properties

Research on cyclobutane derivatives has contributed to a better understanding of their chemical properties and potential applications in various fields. For instance, studies on the synthesis of methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid have confirmed theoretical predictions regarding the behavior of ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992). Furthermore, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids as pure diastereomers demonstrates the detailed exploration of cyclobutane derivatives' physical-chemical properties, including their pKa values and interactions with fluorine atoms (Chernykh et al., 2016).

Pharmaceutical and Biological Applications

Cyclobutane derivatives have been evaluated for their potential pharmaceutical applications, such as their role as NMDA receptor antagonist activity and anticonvulsant action. Studies have shown that certain cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids exhibit potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites, suggesting potential therapeutic applications in neurological conditions (Gaoni et al., 1994).

Material Science and Synthesis Techniques

The exploration of cyclobutane derivatives extends into material science and innovative synthesis techniques. The scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives using continuous photo flow chemistry highlights the potential of cyclobutane derivatives in the preparation of biologically active compounds and materials science, emphasizing the importance of optimizing reaction conditions for efficient production (Yamashita et al., 2019).

作用機序

Target of Action

The compound, also known as t-Boc-N-amido-PEG5-acid , is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . These are complex molecules designed to target specific proteins or cells in the body.

Mode of Action

As a linker, the compound connects the antibody or PROTAC to the drug molecule. The antibody or PROTAC targets a specific protein or cell, and the drug molecule is designed to have a therapeutic effect once it reaches this target. The linker ensures that the drug is released at the right location, enhancing the efficacy and reducing side effects .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific drug molecule attached to it. In general, adcs and protacs are designed to interfere with the function of their target proteins, leading to therapeutic effects such as the death of cancer cells or the reduction of inflammation .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would largely depend on the specific drug molecule attached to it. The compound itself is soluble in dmso , which suggests it could be well-absorbed and distributed in the body. Its stability at various temperatures suggests it could have a reasonable half-life .

Result of Action

The result of the compound’s action would be the targeted delivery of the attached drug molecule to its intended site of action. This could lead to a variety of molecular and cellular effects, depending on the specific drug molecule and target. For example, in the case of an ADC targeting a cancer cell, the result could be the death of that cell .

Action Environment

Environmental factors such as temperature and pH could influence the stability and efficacy of this compound. For example, it is recommended to store the compound at 2-8°C for short term or -20°C for long term , suggesting that it could be sensitive to heat. The compound’s solubility in DMSO also suggests that it could be affected by the polarity of its environment.

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-9-16(10-12,13(18)19)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDVSGPRBSPQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)

![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)

![N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine](/img/structure/B2995982.png)